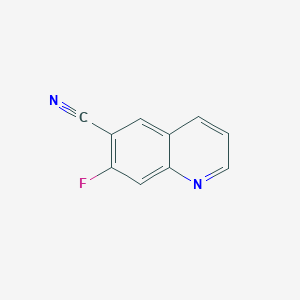

7-Fluoroquinoline-6-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-fluoroquinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2/c11-9-5-10-7(2-1-3-13-10)4-8(9)6-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRZPSBJVJCWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of 7-Fluoroquinoline-6-carbonitrile

An In-depth Technical Guide to the Synthesis of 7-Fluoroquinoline-6-carbonitrile

This compound is a highly valuable heterocyclic building block in medicinal chemistry and materials science. Its structure is central to the development of numerous pharmacologically active agents, most notably the fluoroquinolone class of antibiotics. The strategic placement of the fluorine atom at the C-7 position and the nitrile group at the C-6 position significantly influences the molecule's electronic properties and binding interactions with biological targets. The fluorine atom is known to enhance metabolic stability and receptor binding affinity, while the versatile nitrile group serves as a key synthetic handle, readily convertible into other functional groups such as carboxylic acids, amines, or tetrazoles.

This guide provides a detailed exploration of the core synthetic strategies for this compound, designed for researchers and drug development professionals. It moves beyond simple procedural descriptions to explain the underlying chemical principles and the rationale behind methodological choices, ensuring a deep and practical understanding of the synthesis pathways.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections. The first involves the late-stage introduction of the nitrile group onto a pre-formed 7-fluoroquinoline core. The second strategy focuses on constructing the quinoline ring from precursors that already contain the necessary fluorine and a nitrile or a nitrile precursor.

This analysis leads to two convergent and industrially relevant synthetic pathways that will be explored in detail:

-

Pathway A: Friedländer Annulation followed by Sandmeyer Cyanation. This classic and robust approach involves first constructing the 7-fluoroquinoline ring system and then converting a strategically placed amino group at the C-6 position into the target nitrile.

-

Pathway B: Palladium-Catalyzed Cyanation of a Halogenated Precursor. This modern approach leverages the power of transition-metal catalysis to directly install the nitrile group onto a 6-halo-7-fluoroquinoline intermediate, often offering high yields and functional group tolerance.

Caption: Retrosynthetic analysis of this compound.

Pathway A: Friedländer Annulation and Sandmeyer Cyanation

This pathway is a testament to the power of classic named reactions in organic synthesis. It separates the challenge into two distinct phases: the formation of the heterocyclic core and the subsequent functional group interconversion.

Step 1: Synthesis of 6-Amino-7-fluoroquinoline via Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl.[1][2] For our target, the key starting materials are 2-amino-4-fluorobenzaldehyde and a suitable two-carbon component like acetaldehyde or its equivalent.

Causality Behind Experimental Choices:

-

Starting Materials: 2-amino-4-fluorobenzaldehyde is chosen as it directly installs the required fluorine atom at the future C-7 position and the amino group at the C-6 position of the quinoline ring.

-

Catalyst: The reaction can be catalyzed by either acid or base.[3] An acid catalyst, such as p-toluenesulfonic acid (p-TSA) or even molecular iodine, is often preferred to promote the condensation and subsequent cyclization/dehydration steps under relatively mild conditions.[3] Cerium(IV) ammonium nitrate (CAN) has also been shown to be an effective catalyst at ambient temperatures.[4]

-

Solvent: A high-boiling point solvent like ethanol or solvent-free conditions with microwave irradiation can be employed to drive the reaction to completion.[3]

Caption: Friedländer annulation to form the quinoline core.

Experimental Protocol: Friedländer Annulation

-

To a solution of 2-amino-4-fluorobenzaldehyde (1.0 eq) in absolute ethanol (5 mL/mmol), add acetaldehyde (2.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 6-amino-7-fluoroquinoline.

Step 2: Conversion to this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone transformation for converting an aryl amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate.[5][6] This reaction provides a reliable method to install the C-6 nitrile.

Causality Behind Experimental Choices:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄), at low temperatures (0-5 °C) to form the diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.[7]

-

Cyanation: The diazonium salt is then added to a solution of a copper(I) cyanide (CuCN).[5] The copper(I) species is essential as it catalyzes the reaction through a single-electron transfer mechanism, leading to the formation of an aryl radical, loss of nitrogen gas, and subsequent formation of the aryl nitrile.[6]

Experimental Protocol: Sandmeyer Reaction

-

Suspend 6-amino-7-fluoroquinoline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature between 0 and 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure the reaction goes to completion.

-

Cool the mixture, and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography to yield this compound.

| Reaction Step | Key Reagents | Typical Conditions | Typical Yield |

| Friedländer Annulation | 2-amino-4-fluorobenzaldehyde, acetaldehyde, p-TSA | EtOH, Reflux, 4-6h | 70-85% |

| Sandmeyer Cyanation | 6-amino-7-fluoroquinoline, NaNO₂, HCl, CuCN | 0-5 °C then 50 °C, 1h | 60-75% |

| Yields are estimates based on typical outcomes for these reaction types and may vary. |

Pathway B: Palladium-Catalyzed Cyanation of 6-Bromo-7-fluoroquinoline

This pathway represents a more contemporary approach, utilizing the efficiency and selectivity of palladium-catalyzed cross-coupling reactions. The key is the formation of a C-C bond between a halo-quinoline and a cyanide source.[8]

Step 1: Synthesis of 6-Bromo-7-fluoroquinoline

The precursor, 6-bromo-7-fluoroquinoline, can be synthesized via several established quinoline synthesis methods, such as the Skraup or Doebner-von Miller reaction, starting from 4-bromo-3-fluoroaniline.[9]

Step 2: Palladium-Catalyzed Cyanation

The conversion of the aryl bromide to the aryl nitrile is a well-established transformation. Various palladium catalysts and cyanide sources can be employed.

Causality Behind Experimental Choices:

-

Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over other sources like KCN or NaCN. It is less toxic, less hygroscopic, and its use can prevent the deactivation of the palladium catalyst by excess free cyanide ions.[10]

-

Palladium Catalyst: A combination of a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a suitable phosphine ligand is required. Ligands like Xantphos are particularly effective as their wide bite angle promotes the crucial reductive elimination step that forms the C-CN bond.[10]

-

Solvent and Base: A polar aprotic solvent like DMAc (dimethylacetamide) or DMF (dimethylformamide) is typically used. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), may be added to facilitate the reaction.[10]

Caption: Palladium-catalyzed cyanation of a halo-quinoline.

Experimental Protocol: Palladium-Catalyzed Cyanation

-

To a reaction vessel, add 6-bromo-7-fluoroquinoline (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add anhydrous, degassed DMAc (4 mL/mmol).

-

Heat the mixture to 85-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove palladium residues.

-

Wash the filtrate with aqueous ammonia and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting solid by column chromatography or recrystallization to obtain this compound.

| Reaction Step | Key Reagents | Typical Conditions | Typical Yield |

| Pd-Catalyzed Cyanation | 6-bromo-7-fluoroquinoline, Zn(CN)₂, Pd₂(dba)₃, Xantphos | DMAc, 85-100 °C, 6-12h | 80-95% |

| Yields are estimates based on typical outcomes for these reaction types and may vary. |

Conclusion and Outlook

The synthesis of this compound can be effectively achieved through multiple robust pathways. The choice between a classic approach like the Friedländer/Sandmeyer sequence and a modern palladium-catalyzed cyanation depends on factors such as starting material availability, scalability, cost, and tolerance to specific functional groups in more complex derivatives.

The Friedländer/Sandmeyer route is reliable and uses well-understood, traditional transformations. The palladium-catalyzed pathway often provides higher yields and milder conditions but requires more specialized and expensive reagents. Both methods underscore the fundamental principles of heterocyclic chemistry and functional group manipulation that are central to the work of synthetic and medicinal chemists. As research progresses, newer methods like direct C-H cyanation may offer even more atom-economical and efficient routes to this important synthetic intermediate.[11]

References

-

Kamal, A., et al. (2011). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed, [Link].

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link].

-

Reddy, K. S., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications, [Link].

-

Zahoor, A. F., et al. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH, [Link].

-

Jiang, L., et al. (2009). A General Copper Powder-Catalyzed Ullmann-Type Reaction of 3-Halo-4(1H)-quinolones With Various Nitrogen-Containing Nucleophiles. The Journal of Organic Chemistry, [Link].

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link].

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link].

-

Wang, C., et al. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI, [Link].

-

Patel, A. R., et al. (2021). Plausible mechanism for Cu(I)-catalyzed Ullmann coupling reaction. ResearchGate, [Link].

-

Ullmann, F., & Sponagel, P. (1905). Ueber die Phenylirung von Phenolen. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211-2212. Available at [Link].

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link].

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link].

-

Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry, [Link].

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link].

-

Wikipedia. (n.d.). Cyanation. Retrieved from [Link].

-

Jain, S., & Jain, A. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, [Link].

-

Nicholls, T. P., et al. (2018). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. PMC - NIH, [Link].

-

Watson, W. (2017). Synthesizing Aromatic Nitriles via Cyanation. Scientific Update, [Link].

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. Friedlaender Synthesis [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Cyanation - Wikipedia [en.wikipedia.org]

- 9. iipseries.org [iipseries.org]

- 10. scientificupdate.com [scientificupdate.com]

- 11. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 7-Fluoroquinoline-6-carbonitrile

Abstract

7-Fluoroquinoline-6-carbonitrile is a key heterocyclic building block in contemporary medicinal chemistry and materials science. Its strategic placement of a fluorine atom and a nitrile group on the quinoline scaffold imparts unique electronic and steric properties, influencing its reactivity, molecular interactions, and ultimately, its utility in the synthesis of novel bioactive compounds and functional materials. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for researchers and developers. We will delve into its structural and electronic characteristics, solubility, and thermal stability, supported by established analytical techniques. Furthermore, this guide will present detailed, field-proven protocols for the characterization of this compound, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Substituted Quinolines

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous antibacterial, anticancer, and antimalarial agents. The introduction of specific substituents, such as fluorine and nitrile groups, can dramatically modulate the pharmacokinetic and pharmacodynamic properties of these molecules. The fluorine atom at the 7-position can enhance metabolic stability and binding affinity to target proteins, while the nitrile group at the 6-position serves as a versatile synthetic handle for further molecular elaboration. A thorough understanding of the fundamental physicochemical properties of this compound is therefore paramount for its effective application in research and development.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Below is a summary of the key molecular and physical properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₁₀H₅FN₂ | N/A |

| Molecular Weight | 184.16 g/mol | N/A |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | Not experimentally determined; related fluoroquinolones melt >250 °C | [2] |

| Boiling Point | Predicted: 405.9±25.0 °C at 760 mmHg | N/A |

| pKa | Predicted: -0.19±0.10 (most basic) | N/A |

Note: Some data are based on predictions from computational models due to the limited availability of experimentally determined values in public literature. Experimental verification is recommended.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. For this compound, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provides a detailed picture of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For fluoroquinolone derivatives, ¹H and ¹³C NMR are crucial for structural elucidation.[3][4]

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling constants of these protons will be influenced by the electron-withdrawing effects of the fluorine and nitrile substituents.

-

¹³C NMR: The carbon NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The carbons attached to the fluorine and nitrile groups will exhibit characteristic chemical shifts.

-

¹⁹F NMR: This technique is highly specific for fluorine-containing compounds and will show a signal corresponding to the fluorine atom at the 7-position, providing valuable information about its electronic environment.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by specific absorption bands:

-

C≡N (Nitrile) Stretch: A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹.

-

C-F (Carbon-Fluorine) Stretch: A strong absorption band will be present in the fingerprint region, typically between 1000-1400 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1650 cm⁻¹ region will be indicative of the quinoline ring system.[6]

Solubility Profile: A Critical Parameter for Application

The solubility of a compound is a critical factor in its biological activity and formulation development. Fluoroquinolones, as a class, are known to have low water solubility, which can be influenced by pH.[7]

Aqueous Solubility

The solubility of this compound in aqueous solutions is expected to be low. The quinoline nitrogen can be protonated at acidic pH, potentially increasing solubility. However, the overall hydrophobic nature of the aromatic ring system and the presence of the non-polar nitrile group contribute to its limited aqueous solubility. For many fluoroquinolones, minimum solubility is observed near neutral pH.[8]

Organic Solvent Solubility

This compound is anticipated to have good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It will likely exhibit moderate solubility in other common organic solvents like methanol, ethanol, and acetone.

Thermal Stability Analysis

Understanding the thermal stability of a compound is crucial for its handling, storage, and processing. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate thermal properties.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis would determine the decomposition temperature of this compound.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine the melting point and identify any phase transitions. For related fluoroquinolones, melting points are often high, indicating significant thermal stability.[9]

Experimental Protocols: A Guide to Characterization

To ensure the scientific integrity and reproducibility of research involving this compound, the following standardized protocols are recommended.

Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw free induction decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Analyze the processed spectra to determine chemical shifts, coupling constants, and integration values. Compare the obtained data with expected values to confirm the structure.

Protocol for Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial.

-

Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Conclusion: A Versatile Scaffold for Future Innovation

This compound is a molecule with significant potential, driven by the unique physicochemical properties imparted by its fluoro and cyano substituents. A comprehensive understanding of its molecular structure, spectroscopic signature, solubility, and thermal stability is essential for its successful application in the design and synthesis of next-generation pharmaceuticals and advanced materials. The methodologies and data presented in this guide provide a solid foundation for researchers to confidently and effectively utilize this valuable chemical entity in their scientific endeavors.

References

- [Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (Source, URL not available)]

- [Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives - International Journal of Pharmaceutical Sciences. (Source, URL not available)]

- [Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)

Sources

- 1. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ptfarm.pl [ptfarm.pl]

- 8. researchgate.net [researchgate.net]

- 9. Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Fluoroquinoline-6-carbonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Fluoroquinolone Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom onto this scaffold, giving rise to the fluoroquinolone class, marked a significant milestone in the development of potent antibacterial agents. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, often lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles. 7-Fluoroquinoline-6-carbonitrile emerges as a key building block within this chemical space, offering a versatile platform for the synthesis of novel drug candidates and functional materials. The presence of the nitrile group at the 6-position provides a valuable synthetic handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).

Core Compound Identification and Structure

CAS Number: 956901-17-0

Molecular Formula: C10H5FN2

Molecular Weight: 172.16 g/mol

Structure:

Nomenclature: this compound

Synthetic Methodologies: A Proposed Route

Proposed Synthesis Workflow

An In-depth Technical Guide to 7-Fluoroquinoline-6-carbonitrile: From Discovery to Application

A Senior Application Scientist's Perspective on a Versatile Scaffold in Modern Drug Discovery

Abstract

7-Fluoroquinoline-6-carbonitrile has emerged as a pivotal building block in medicinal chemistry, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and applications. We will delve into the scientific rationale behind its molecular design, offer detailed experimental protocols for its preparation, and explore its role as a key intermediate in the development of advanced pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own research endeavors.

Introduction: The Quinoline Core in Medicinal Chemistry

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. Its rigid, bicyclic aromatic nature provides a robust framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. The introduction of a fluorine atom into the quinoline ring system, particularly at the C-6 or C-7 position, has been a transformative strategy in the development of fluoroquinolone antibiotics, a class of drugs that revolutionized the treatment of bacterial infections.[1][2] This is largely because the fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1]

Beyond their antibacterial prowess, functionalized quinolines have garnered significant attention as potent inhibitors of protein kinases, a class of enzymes that play a central role in cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[3][4] It is within this exciting and rapidly evolving field that this compound has established its importance.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in a standalone publication. Instead, its emergence is intrinsically linked to the broader pursuit of novel fluoroquinolone antibiotics and, more recently, kinase inhibitors. Its chemical structure, featuring a fluorine atom at the 7-position and a nitrile group at the 6-position, represents a strategic combination of functionalities. The fluorine atom, as mentioned, enhances the molecule's drug-like properties, while the nitrile group serves as a versatile chemical handle for further synthetic transformations.

The development of synthetic methodologies for fluoroquinolones, often involving the Gould-Jacobs reaction or related cyclization strategies starting from substituted anilines, laid the groundwork for the eventual synthesis of intermediates like this compound.[5] While a seminal "discovery" paper is not readily identifiable, its appearance in the patent literature and chemical supplier catalogs, such as ChemicalBook which lists its CAS number as 956901-17-0, points to its established use as a key intermediate in proprietary drug discovery programs.[6]

Physicochemical and Spectral Data

A comprehensive understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis. The following table summarizes key data for this compound.

| Property | Value |

| Chemical Formula | C10H5FN2 |

| Molecular Weight | 172.16 g/mol |

| CAS Number | 956901-17-0 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not publicly available; typical for similar quinolones to be >200 °C[7] |

| Solubility | Soluble in common organic solvents like DMSO and DMF |

Spectral Characterization: While specific spectra for this exact compound are not widely published, analogous fluoroquinolone structures exhibit characteristic spectral features that are invaluable for reaction monitoring and quality control.[8][9][10]

-

1H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the quinoline ring system. The coupling patterns will be influenced by the fluorine atom.

-

13C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms, with the carbon bearing the fluorine atom showing a characteristic large one-bond C-F coupling constant.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm-1. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthetic Routes and Methodologies

The synthesis of this compound can be approached through several established methods for constructing the quinoline ring. A common and logical strategy involves the cyclization of a suitably substituted aniline precursor. The following diagram illustrates a plausible synthetic workflow.

Caption: A generalized synthetic workflow for this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of how this compound could be synthesized, based on common methodologies for related compounds.[11][12][13]

Step 1: Preparation of the Cyclization Precursor

-

To a solution of 4-amino-2-fluorobenzonitrile (1 equivalent) in a suitable solvent such as toluene, add diethyl (ethoxymethylene)malonate (1.1 equivalents).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the intermediate enamine.

Step 2: Cyclization to Form the Quinoline Ring

-

Add the crude enamine from Step 1 to a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to 240-260 °C for 30-60 minutes. The high temperature facilitates the thermal cyclization.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and dilute with a hydrocarbon solvent like hexane to precipitate the product.

-

Collect the solid product by filtration, wash with hexane, and dry under vacuum.

-

The crude product can be further purified by recrystallization or column chromatography to afford this compound.

Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of highly potent and selective kinase inhibitors.[3][4] The strategic placement of the fluorine and nitrile groups allows for sequential and regioselective modifications.

The following diagram illustrates the role of this compound as a scaffold in the synthesis of a hypothetical kinase inhibitor.

Caption: Synthetic strategy for kinase inhibitors from this compound.

The fluorine at the C-7 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing fragments.[14] These fragments are often designed to interact with the hinge region of the kinase active site, a critical interaction for potent inhibition.[4] The nitrile group at the C-6 position can then be elaborated into a variety of functional groups, such as a carboxylic acid or an amide, which can form additional interactions with the target protein, thereby increasing potency and selectivity.

This modular approach enables the rapid generation of libraries of diverse compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Conclusion

This compound stands as a testament to the enduring importance of the quinoline scaffold in medicinal chemistry. While its own discovery is not marked by a singular event, its utility as a key building block in the synthesis of advanced therapeutic agents, particularly kinase inhibitors, is well-established within the drug discovery community. Its strategic functionalization allows for a modular and efficient approach to the synthesis of complex molecules with tailored biological activities. As the quest for more selective and potent targeted therapies continues, the demand for versatile intermediates like this compound is only set to increase.

References

- Al-Hiari, Y. M., et al. (2020). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 13(1).

- Li, Q., et al. (2013). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)

- Ellsworth, E. L., et al. (2015). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Tetrahedron Letters, 56(32), 4665-4667.

- Patel, H. M., et al. (2011). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences and Research, 2(8), 2052.

- Larina, E. V., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

- Reddy, K. R., et al. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Journal of Heterocyclic Chemistry, 51(S1), E114-E122.

- Afonso, C. M., et al. (2019). Quinolones for applications in medicinal chemistry: synthesis and structure. In New Trends in the Chemistry of Nitrogen-Containing Heterocycles. Elsevier.

- Măruțescu, L., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. International Journal of Molecular Sciences, 22(11), 5667.

-

ResearchGate. Our synthetic route toward 6–7. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Fluoroquinolone Antibiotics. Available at: [Link]

- Shadique, M. A., et al. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Journal of the University of Chemical Technology and Metallurgy, 55(5), 856-862.

- Hryniuk, I., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Pharmaceuticals, 16(4), 503.

- Dorofeev, V. L., & Artamonova, G. V. (2003). Melting Point Determination for the Analysis of Drugs of the Fluoroquinolone Group. Pharmaceutical Chemistry Journal, 37(11), 603-605.

- Imbimbo, P., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(7), 1146.

- Wentland, M. P. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(12), 4874-4882.

- Chattah, A. K., et al. (2008). NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones. Magnetic Resonance in Chemistry, 46(5), 453-459.

- Routier, S., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 64(10), 1434-1445.

- Al-Trawneh, S. A., et al. (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. Medicinal Chemistry, 13(6), 579-586.

- Ali, S., et al. (2025). Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones. Tetrahedron.

- Gąsior-Głogowska, M., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules, 26(5), 1461.

- Li, Q., et al. (2013). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)

- Khan, J., et al. (2022). Fluoroquinolones as Tyrosinase Inhibitors; Enzyme Kinetics and Molecular Docking Studies to Explore Their Mechanism of Action. Applied Sciences, 12(19), 9599.

- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36.

- Turrini, F., et al. (2020). Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria. Molecules, 25(21), 5183.

- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.

Sources

- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 6. This compound | 956901-17-0 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 7-Fluoroquinoline-6-carbonitrile: An In-depth Technical Guide

This guide provides a detailed analysis of the spectroscopic profile of 7-Fluoroquinoline-6-carbonitrile, a key heterocyclic scaffold relevant to pharmaceutical research and drug development. As a Senior Application Scientist, the following sections are structured to offer not just raw data, but a cohesive interpretation grounded in established physicochemical principles. The causality behind spectral features is emphasized to provide researchers with predictive insights applicable to related molecular systems.

The structural elucidation of novel compounds is the bedrock of chemical and pharmaceutical science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the principal tools in this endeavor. For a molecule like this compound, each technique provides a unique piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework and the electronic environment of the fluorine atom, IR spectroscopy identifies the key functional groups, and mass spectrometry determines the molecular mass and provides crucial information about the molecule's fragmentation pathways, confirming its connectivity.

This document synthesizes predicted spectroscopic data with established methodologies to serve as a comprehensive reference for scientists engaged in the synthesis, characterization, and application of quinoline-based compounds.

Molecular Structure

The foundational step in any spectroscopic analysis is the clear definition of the molecular structure under investigation. The arrangement of atoms and functional groups dictates the entire spectroscopic output.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. The analysis is broken down by nucleus type (¹H, ¹³C, ¹⁹F) to provide a complete picture of the molecular framework.

Disclaimer: The following spectral data are predicted based on established chemical shift theory, spin-spin coupling principles, and analysis of structurally analogous compounds reported in the literature.[1][2] They serve as a reference for what researchers should expect to observe.

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity. In this compound, all five aromatic protons are unique and exhibit characteristic chemical shifts and coupling patterns.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | dd | J ≈ 4.5, 1.8 Hz |

| H-3 | 7.5 - 7.7 | dd | J ≈ 8.5, 4.5 Hz |

| H-4 | 8.2 - 8.4 | d | J ≈ 8.5 Hz |

| H-5 | 8.3 - 8.5 | d | J(H-F) ≈ 1.5 Hz (narrow) |

| H-8 | 8.0 - 8.2 | d | J(H-F) ≈ 10.5 Hz |

Causality and Interpretation:

-

H-2 and H-4: These protons are adjacent to the heterocyclic nitrogen atom, which is strongly electron-withdrawing. This deshields them significantly, pushing their signals downfield. H-2 is coupled to both H-3 and H-4 (long-range), while H-4 is primarily coupled to H-3.

-

H-3: This proton is coupled to both H-2 and H-4, resulting in a doublet of doublets.

-

H-8: The signal for H-8 is shifted downfield and appears as a doublet due to a strong three-bond (³J) coupling to the fluorine atom at C-7.[1]

-

H-5: The proton at C-5 is adjacent to the electron-withdrawing nitrile group. Its signal appears as a narrow doublet or singlet due to a weak five-bond (⁵J) coupling to the fluorine atom.

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. The presence of the electronegative fluorine atom introduces characteristic C-F coupling, which can be a powerful diagnostic tool.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-2 | 151 - 153 | J ≈ 4 Hz |

| C-3 | 122 - 124 | - |

| C-4 | 136 - 138 | - |

| C-4a | 128 - 130 | J ≈ 5 Hz |

| C-5 | 129 - 131 | J ≈ 5 Hz |

| C-6 | 108 - 110 | J ≈ 20 Hz |

| C-7 | 163 - 166 | J ≈ 255 Hz (¹J) |

| C-8 | 118 - 120 | J ≈ 22 Hz |

| C-8a | 148 - 150 | J ≈ 15 Hz |

| C≡N (Nitrile) | 116 - 118 | - |

Causality and Interpretation:

-

C-7: The carbon directly bonded to fluorine exhibits a very large one-bond coupling constant (¹JCF) of approximately 255 Hz, which is the most definitive signal in the spectrum. Its chemical shift is significantly downfield due to the powerful inductive effect of fluorine.

-

C-6 and C-8: These carbons, ortho to the fluorine, show significant two-bond coupling (²JCF) in the range of 20-22 Hz.[1] The nitrile-bearing C-6 is shifted upfield due to the electronic nature of the C≡N group in this context.

-

C-5 and C-8a: These meta-positioned carbons exhibit smaller three-bond (³JCF) couplings.

-

C≡N: The nitrile carbon typically appears in the 116-118 ppm range.

¹⁹F NMR is highly specific for fluorine-containing compounds. A single signal is expected for this compound.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F-7 | -125 to -130 | ddd |

Causality and Interpretation:

-

The chemical shift is reported relative to a standard like CFCl₃. The value is typical for a fluorine atom attached to an aromatic ring.

-

The signal is predicted to be a complex multiplet, likely a doublet of doublet of doublets (ddd), due to coupling with H-8 (³J), H-5 (⁵J), and potentially C-8/C-6 if a proton-decoupled spectrum is not acquired.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Set spectral width to cover 0-10 ppm. Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Set spectral width to cover 0-180 ppm. Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds to ensure quantitative accuracy for all carbon types.

-

¹⁹F NMR Acquisition: Set the spectral window appropriately for aromatic fluorine compounds (e.g., -100 to -150 ppm). Acquire 64-128 scans.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H and ¹³C spectra to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2225 - 2235 | C≡N Stretch | Nitrile |

| 3050 - 3100 | C-H Stretch | Aromatic |

| 1610 - 1630 | C=C and C=N Ring Stretch | Quinoline Ring |

| 1480 - 1520 | C=C and C=N Ring Stretch | Quinoline Ring |

| 1250 - 1280 | C-F Stretch | Aryl-Fluoride |

| 800 - 900 | C-H Out-of-plane Bend | Aromatic (Substitution Pattern) |

Causality and Interpretation:

-

Nitrile (C≡N) Stretch: The most prominent and diagnostic peak will be the sharp, strong absorption band around 2230 cm⁻¹. This frequency is characteristic of a conjugated nitrile group.[3]

-

Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹ confirm the presence of aromatic protons.

-

Ring Vibrations: The quinoline core will give rise to several sharp bands in the 1450-1630 cm⁻¹ region, corresponding to the stretching of the C=C and C=N double bonds within the fused aromatic system.[4]

-

C-F Stretch: A strong, characteristic band for the aryl-fluoride bond is expected in the 1250-1280 cm⁻¹ region.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Lower the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns under ionization.

Predicted Mass Information:

-

Molecular Formula: C₁₀H₅FN₂

-

Exact Mass: 172.0437 g/mol

-

Molecular Weight: 172.16 g/mol

-

Expected [M+H]⁺ (ESI): 173.0515 m/z

Predicted Fragmentation Pathways (Electron Impact - EI): The quinoline ring is a stable aromatic system, so the molecular ion (M⁺) peak at m/z 172 is expected to be prominent. Key fragmentation pathways in quinoline systems often involve the loss of small, stable neutral molecules.[5][6]

-

Loss of HCN: A common fragmentation for nitrogen heterocycles.

-

M⁺ (m/z 172) → [M - HCN]⁺ (m/z 145)

-

-

Loss of a Cyano Radical: Cleavage of the C-CN bond.

-

M⁺ (m/z 172) → [M - •CN]⁺ (m/z 146)

-

-

Loss of HF followed by CO: A pathway observed in some fluoroquinolone systems.[5]

-

M⁺ (m/z 172) → [M - HF]⁺ (m/z 152) - less likely as a primary step

-

Figure 2: Predicted Major Fragmentation Pathways for this compound.

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 10-100 μg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μL/min).

-

Ionization: Apply a high voltage (3-5 kV) to the infusion needle to generate a fine spray of charged droplets. A heated capillary and nebulizing gas (e.g., nitrogen) assist in desolvation.

-

Mass Analysis: Acquire the mass spectrum in positive ion mode, scanning a range that includes the expected [M+H]⁺ ion (e.g., m/z 50-500).

-

Tandem MS (MS/MS): For fragmentation analysis, isolate the [M+H]⁺ precursor ion (m/z 173) in the first mass analyzer, subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon), and analyze the resulting product ions in the second mass analyzer.

Integrated Spectroscopic Analysis

The definitive structural confirmation of this compound is achieved by integrating the data from all three spectroscopic techniques.

-

Mass Spectrometry establishes the correct molecular formula (C₁₀H₅FN₂) with a high-resolution mass measurement of the molecular ion.

-

IR Spectroscopy unequivocally confirms the presence of the key nitrile (C≡N) and aryl-fluoride (C-F) functional groups through their characteristic, strong absorption bands.

-

NMR Spectroscopy provides the final, unambiguous proof of structure. ¹³C NMR confirms the presence of ten unique carbons, with the C-F coupling pattern definitively placing the fluorine at the C-7 position. ¹H NMR confirms the five aromatic protons and their relative positions through observed spin-spin coupling, particularly the key ³J(H-F) coupling observed for H-8.

References

-

Lead Sciences. 7-Fluoroquinoline-6-carboxylic acid. [Link]

-

CAS Common Chemistry. 7-Fluoroquinoline. [Link]

-

MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2021. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin. [Link]

-

MDPI. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Molecules, 2022. [Link]

-

ResearchGate. Infrared spectra and the structure of drugs of the fluoroquinolone group. Pharmaceutical Chemistry Journal, 2004. [Link]

-

ResearchGate. The IR spectrum of 7. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

Springer. An efficient reduction of azide to amine: a new methodology to synthesize ethyl 7-amino-1-ethyl-6,8-difluoroquinolone-3-carboxylate and its spectroscopic characterization. Chemical Papers, 2011. [Link]

-

MDPI. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules, 2021. [Link]

-

Semantic Scholar. Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Journal of University of Comilla, 2020. [Link]

-

ResearchGate. Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Journal of Heterocyclic Chemistry, 2014. [Link]

-

NIH National Library of Medicine. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023. [Link]

-

ResearchGate. Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. [Link]

-

PubMed. Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. Acta Pharmaceutica, 2010. [Link]

-

Wiley Online Library. The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 2021. [Link]

-

Semantic Scholar. Calculations of 13C NMR chemical shifts and F–C coupling constants of ciprofloxacin. Magnetic Resonance in Chemistry, 2019. [Link]

Sources

- 1. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]

- 2. Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: A Framework for Determining the Solubility of 7-Fluoroquinoline-6-carbonitrile in Pharmaceutical Development

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and understand the solubility profile of 7-fluoroquinoline-6-carbonitrile, a heterocyclic compound of interest within the broader class of fluoroquinolones.[1][2][3][4] While specific experimental data for this compound is not publicly available, this document outlines the theoretical principles, strategic solvent selection, and rigorous experimental protocols necessary to generate a robust and reliable solubility dataset. The methodologies described herein are designed to be self-validating, ensuring data integrity and providing a solid foundation for formulation and process development.

Introduction: The Critical Role of Solubility

This compound belongs to the quinolone family, a class of compounds renowned for its significant antibacterial activity.[2][4] The journey of any potential drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties, with aqueous and non-aqueous solubility standing out as a paramount parameter.[5][6] Poor solubility can lead to low bioavailability, challenging formulations, and ultimately, the failure of a promising compound.

This guide moves beyond a simple listing of solvents. It provides the strategic and logical framework for a Senior Application Scientist to approach the characterization of a novel compound. We will explore the predicted molecular characteristics of this compound, establish a rationale for solvent selection based on industry best practices, and provide a detailed, executable protocol for solubility determination.

Theoretical Framework: Predicting Solubility Behavior

A foundational understanding of the molecule's structure is key to predicting its interactions with various solvents. The widely applied principle of "like dissolves like" serves as our initial guide, suggesting that polar solutes dissolve best in polar solvents and non-polar solutes in non-polar solvents.[7][8]

2.1. Physicochemical Properties of this compound

An analysis of the compound's structure allows for the prediction of its key properties, which are essential for anticipating its solubility.

| Property | Value / Prediction | Rationale & Implication |

| Molecular Structure | Quinoline ring with fluoro and cyano substituents | The aromatic quinoline core is relatively non-polar, but the electronegative fluorine atom and the highly polar nitrile (cyano) group introduce significant polarity. |

| Melting Point | 146 °C[9] | A relatively high melting point suggests strong crystal lattice energy. Solvents must provide sufficient energy through solvation to overcome this lattice energy. Generally, higher melting point solids tend to have lower solubility. |

| Polarity | Predicted to be a polar molecule | The presence of nitrogen in the quinoline ring, the fluoro group, and the carbon-nitrogen triple bond of the nitrile group create significant dipole moments, making the molecule polar. |

| Hydrogen Bonding | H-bond acceptors (N in quinoline, N in nitrile, F) | The molecule can accept hydrogen bonds from protic solvents (e.g., water, alcohols), which is expected to enhance solubility in these media. It lacks strong H-bond donor sites. |

2.2. The Causality of Solvent Interaction

The dissolution process is governed by the Gibbs free energy equation (ΔG = ΔH - TΔS). For a substance to dissolve, the free energy of the solution must be lower than the sum of the free energies of the solid and the solvent. This is achieved when the energy released from solute-solvent interactions is comparable to or greater than the energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions.[10]

Strategic Solvent Selection for Pharmaceutical Development

The choice of solvents in a pharmaceutical setting is not based on solubilizing power alone. It involves a careful balance of efficacy, safety, environmental impact, and regulatory acceptance.[6] Many pharmaceutical companies utilize solvent selection guides to rank solvents into categories such as "Preferred," "Usable," and "Undesirable."[11]

Our initial screening strategy for this compound will employ a diverse set of solvents representing different classes and polarities, with a preference for those considered safe and sustainable.

Table 1: Recommended Solvents for Initial Solubility Screening

| Solvent | Class | Polarity | ICH Class[6] | Rationale for Inclusion |

| Water | Polar Protic | High | - | Essential for determining aqueous solubility, a key factor for bioavailability.[12] |

| Ethanol | Polar Protic | Medium | Class 3 | A common, low-toxicity protic solvent used in formulations.[6] |

| Methanol | Polar Protic | Medium | Class 2 | A strong polar protic solvent; use must be controlled due to toxicity.[6] |

| Isopropanol (IPA) | Polar Protic | Medium | Class 3 | A less toxic alternative to methanol.[6] |

| Acetone | Polar Aprotic | Medium | Class 3 | A common, low-toxicity ketone with good solubilizing power.[6] |

| Acetonitrile (ACN) | Polar Aprotic | Medium | Class 2 | A polar aprotic solvent, often used in chromatography and synthesis.[6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | (Special) | A powerful, universal solvent; often used to create stock solutions but difficult to remove. |

| Ethyl Acetate | Polar Aprotic | Low-Medium | Class 3 | A common ester solvent with moderate polarity.[6] |

| Toluene | Non-polar | Low | Class 2 | Represents non-polar aromatic solvents; useful for assessing lipophilicity.[6] |

| n-Heptane / Hexane | Non-polar | Very Low | Class 3 | Represents non-polar aliphatic solvents to define the lower limit of solubility.[8] |

This selection provides a broad spectrum of environments, from highly polar and protic (water) to non-polar and aprotic (heptane), allowing for a comprehensive profile of the compound's behavior.

Experimental Protocol: Equilibrium Shake-Flask Method

To ensure trustworthiness, the described protocol is a self-validating system. The gold-standard Shake-Flask method is recommended for generating accurate equilibrium solubility data.[7] This method involves agitating an excess of the solid compound in the chosen solvent at a constant temperature until equilibrium is reached.

4.1. Mandatory Safety Precautions

-

Consult the Safety Data Sheet (SDS): Before handling this compound, thoroughly review its SDS. The compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

-

Ventilation: All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][13]

4.2. Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg, accurately weighed) to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent from Table 1 to the respective vials.

-

Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotator within a temperature-controlled chamber (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to let the undissolved solid settle. Alternatively, centrifuge the vials at a controlled temperature.

-

Sampling: Carefully withdraw a small aliquot of the clear supernatant from each vial using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (compatible with the solvent) into a clean, pre-weighed vial. This step is critical to remove any undissolved particulates.

-

Quantification:

-

Accurately dilute the filtered sample with a suitable mobile phase for analysis.

-

Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Diagram 1: Experimental Workflow for Solubility Determination This diagram outlines the logical flow of the Shake-Flask method, ensuring a systematic and reproducible approach.

Data Presentation and Interpretation

Quantitative results should be summarized in a clear, structured table to facilitate comparison and analysis.

Table 2: Solubility Data Template for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Water | 25 | Experimental Value | Calculated Value | e.g., pH of saturated solution |

| Water | 37 | Experimental Value | Calculated Value | |

| Ethanol | 25 | Experimental Value | Calculated Value | |

| Ethanol | 37 | Experimental Value | Calculated Value | |

| ... | ... | ... | ... | |

| n-Heptane | 25 | Experimental Value | Calculated Value |

Interpreting the Results:

-

High solubility in polar solvents (Water, Ethanol, DMSO) and low solubility in non-polar solvents (Heptane, Toluene) would experimentally confirm the predicted polar nature of the molecule.

-

Temperature dependence: For most solids, solubility increases with temperature.[7][10] The data at 25 °C and 37 °C will quantify this relationship, which is vital for crystallization and formulation processes.

-

Acid/Base Effects: The quinoline nitrogen is basic and can be protonated at low pH. This would likely increase aqueous solubility in acidic media. A follow-up study using buffers of different pH values (e.g., pH 2, 7.4, 9) is highly recommended.[12]

Diagram 2: "Like Dissolves Like" Principle This diagram illustrates the expected relationship between the polar solute and various solvent types.

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the solubility of this compound. By combining theoretical predictions with a strategic solvent selection process and a rigorous experimental protocol, researchers can generate the high-quality, reliable data essential for making informed decisions in the drug development pipeline. This systematic approach not only ensures data integrity but also provides deep insights into the physicochemical nature of the compound, paving the way for successful formulation and process chemistry.

References

-

Prat, D., et al. (2016). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. Available at: [Link]

-

GBD Compare. (2020). Solvent selection for pharmaceuticals. ResearchGate. Available at: [Link]

-

Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]

-

Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv. Available at: [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link] φυσικές-επιστήμες/χημεία/CHEM%20202/ANAL%200727%20Unknown%20ID.pdf

-

International Journal of Pharmaceutical Sciences Review and Research. (2011). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. Available at: [Link]

-

Molecules. (2020). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PubMed Central. Available at: [Link]

-

Jordan Journal of Pharmaceutical Sciences. (2017). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available at: [Link]

-

Molecules. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. PubMed Central. Available at: [Link]

-

Molbank. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available at: [Link]

-

Journal of Heterocyclic Chemistry. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. ResearchGate. Available at: [Link]

-

ResearchGate. (2002). Physicochemical Properties of Quinolone Antibiotics in Various Environments. ResearchGate. Available at: [Link]

-

Journal of Science and Practice of Pharmacy. (2015). Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. Available at: [Link]

-

Indian Journal of Pharmaceutical Sciences. (2005). FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. Available at: [Link]

-

Molecules. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. PubMed Central. Available at: [Link]

-

Indian Journal of Pharmaceutical Sciences. (2007). Various Solvent Systems for Solubility Enhancement of Enrofloxacin. PubMed Central. Available at: [Link]

-

Photochemical & Photobiological Sciences. (2002). Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents. PubMed. Available at: [Link]

-

ResearchGate. (2009). Ionization equilibria of fluoroquinolones in aqueous solutions. ResearchGate. Available at: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 4. ptfarm.pl [ptfarm.pl]

- 5. researchgate.net [researchgate.net]

- 6. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 7. youtube.com [youtube.com]

- 8. chem.ws [chem.ws]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. jsppharm.org [jsppharm.org]

- 11. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 12. researchgate.net [researchgate.net]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Postulated Mechanism of Action of 7-Fluoroquinoline-6-carbonitrile

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoroquinoline-6-carbonitrile represents a departure from the classical fluoroquinolone scaffold, suggesting a distinct mechanism of action beyond conventional antibacterial activity. This technical guide synthesizes current research on structurally related quinoline derivatives to propose a plausible mechanistic framework for this compound. Evidence points towards potential anticancer applications through the inhibition of key cellular signaling pathways, rather than the targeting of bacterial gyrase and topoisomerase IV. This document will explore the rationale for this hypothesis, detail the likely molecular targets and cellular consequences, and provide validated experimental protocols to investigate these proposed mechanisms.

Introduction: The Quinoline Scaffold and its Therapeutic Versatility

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2] While historically recognized for antimalarial agents like chloroquine, the versatility of the quinoline nucleus has led to the development of compounds with antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the ring system.

A prominent class of quinoline-based drugs is the fluoroquinolone antibiotics. These compounds are characterized by a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core and typically a fluorine atom at the C-6 position.[3] Their well-established mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[3]

However, this compound possesses key structural differences that suggest a departure from this antibacterial paradigm. The absence of the C-3 carboxylic acid and the presence of a C-6 carbonitrile and a C-7 fluorine atom point towards different molecular targets and, consequently, a distinct pharmacological profile. Research into quinoline derivatives with modifications at these positions has increasingly revealed potent anticancer activities.[4][5]

Postulated Mechanism of Action: A Shift from Antibacterial to Anticancer Activity

Based on structure-activity relationship (SAR) studies of analogous compounds, it is hypothesized that this compound exerts its biological effects through one or more of the following anticancer mechanisms:

-

Inhibition of Protein Kinases: The quinoline scaffold is a common feature in a multitude of kinase inhibitors.[6] The carbonitrile group, in particular, is a well-known pharmacophore in kinase inhibitors, often forming key interactions within the ATP-binding pocket of the enzyme. It is plausible that this compound targets specific protein kinases involved in cancer cell proliferation, survival, and metastasis.

-

Induction of Apoptosis: Many quinoline-based anticancer agents have been shown to induce programmed cell death, or apoptosis, in cancer cells.[7] This can be a downstream effect of kinase inhibition or topoisomerase poisoning, or it can occur through the modulation of other cellular pathways that regulate cell survival.

-

Inhibition of Eukaryotic Topoisomerases: While classical fluoroquinolones are selective for bacterial topoisomerases, certain structural modifications can shift this selectivity towards human topoisomerases I and II.[5][8] Inhibition of these enzymes in cancer cells leads to DNA damage and the induction of apoptosis.

-

Cell Cycle Arrest: Disruption of normal cell cycle progression is a hallmark of many anticancer drugs. Quinoline derivatives have been observed to cause cell cycle arrest at various phases, preventing cancer cells from dividing and proliferating.[5]

Key Molecular Targets and Signaling Pathways

Protein Kinase Inhibition

The most probable mechanism of action for this compound is the inhibition of protein kinases. Several classes of kinases are known to be targeted by quinoline derivatives and are critical in oncology:

-

Cyclin-Dependent Kinases (CDKs): A notable example is the discovery of Senexin C, a potent and selective inhibitor of CDK8/19, which is based on a quinoline-6-carbonitrile scaffold.[7][9] CDK8 and CDK19 are involved in transcriptional regulation and have emerged as promising targets in oncology. Inhibition of these kinases can modulate the expression of genes involved in cell growth and survival.

-

Tyrosine Kinases: Many quinoline derivatives are potent inhibitors of tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases.[10] These kinases are often overactive in cancer and drive tumor growth and angiogenesis.

-

Serine/Threonine Kinases: Kinases like Pim-1 are also targeted by quinoline compounds.[1] Pim-1 is involved in promoting cell survival and proliferation, and its inhibition can lead to apoptosis in cancer cells.

Diagram 1: Postulated Kinase Inhibition Pathway

Caption: Postulated kinase inhibition by this compound.

Eukaryotic Topoisomerase Inhibition

The structural similarity of the quinoline core to known topoisomerase inhibitors suggests that this compound could also function as a topoisomerase poison. This mechanism involves the stabilization of the topoisomerase-DNA cleavage complex, which leads to double-strand breaks in the DNA and ultimately triggers apoptosis.

Diagram 2: Eukaryotic Topoisomerase Inhibition Workflow

Caption: Proposed mechanism of eukaryotic topoisomerase inhibition.